molecular formula C12H20N2O2S2 B5528222 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5528222
M. Wt: 288.4 g/mol
InChI Key: GBKPVDSPQAQVLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives, including those similar to 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine, are typically synthesized through multi-step chemical reactions. The process often involves the nucleophilic substitution of piperazine with appropriate sulfonyl chlorides and subsequent modifications to introduce specific functional groups (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine core, which can adopt various conformations depending on the substituents attached to it. X-ray crystallography studies reveal that the piperazine ring often adopts a chair conformation, providing insights into the stereochemistry and spatial arrangement of functional groups (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in a range of chemical reactions, influenced by their functional groups. The sulfonyl and thienylmethyl groups in 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine contribute to its reactivity, allowing for further chemical modifications and interactions with biological targets (Shirini et al., 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for various pharmaceutical formulations (Desai et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine, such as acidity, basicity, and reactivity towards other chemical entities, are essential for understanding its behavior in biological systems and its mechanism of action at the molecular level (Cioffi et al., 2016).

properties

IUPAC Name

1-propylsulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-2-10-18(15,16)14-7-5-13(6-8-14)11-12-4-3-9-17-12/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPVDSPQAQVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)-4-(2-thienylmethyl)piperazine

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